1-Bromo-1-(2-(difluoromethoxy)-5-methylphenyl)propan-2-one
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Overview
Description
1-Bromo-1-(2-(difluoromethoxy)-5-methylphenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and a methyl group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(2-(difluoromethoxy)-5-methylphenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-(difluoromethoxy)-5-methylphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(2-(difluoromethoxy)-5-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1-Bromo-1-(2-(difluoromethoxy)-5-methylphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-(difluoromethoxy)-5-methylphenyl)propan-2-one involves its reactivity as a brominated ketone. The bromine atom is highly reactive and can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. The difluoromethoxy group can influence the compound’s electronic properties and reactivity, making it a versatile intermediate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-1-(2-(difluoromethoxy)-5-iodophenyl)propan-2-one: Similar structure but with an iodine atom instead of a methyl group.
1-Bromo-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one: Contains a methylthio group instead of a methyl group.
1-Bromo-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one: Different substitution pattern on the phenyl ring.
Uniqueness
1-Bromo-1-(2-(difluoromethoxy)-5-methylphenyl)propan-2-one is unique due to the specific positioning of the difluoromethoxy and methyl groups on the phenyl ring, which can influence its reactivity and applications in chemical synthesis and research.
Properties
Molecular Formula |
C11H11BrF2O2 |
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Molecular Weight |
293.10 g/mol |
IUPAC Name |
1-bromo-1-[2-(difluoromethoxy)-5-methylphenyl]propan-2-one |
InChI |
InChI=1S/C11H11BrF2O2/c1-6-3-4-9(16-11(13)14)8(5-6)10(12)7(2)15/h3-5,10-11H,1-2H3 |
InChI Key |
VKLDIKOEBUOTSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)C(C(=O)C)Br |
Origin of Product |
United States |
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